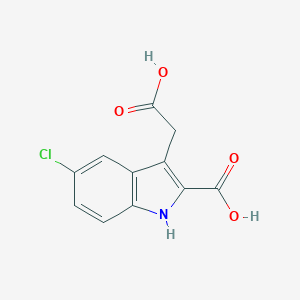

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

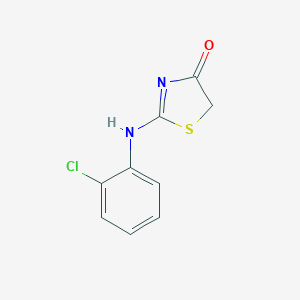

The compound “3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid” is likely to be a derivative of indole, which is a heterocyclic compound. The presence of carboxymethyl and carboxylic acid functional groups suggests that it may have acidic properties .

Molecular Structure Analysis

The molecular structure of this compound would include an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The 3-position of the indole would be substituted with a carboxymethyl group (-CH2-COOH), and the 5-position would be substituted with a chlorine atom. Additionally, the 2-position of the indole ring would be substituted with a carboxylic acid group (-COOH) .Chemical Reactions Analysis

The carboxylic acid and carboxymethyl groups in the compound are likely to undergo typical acid-base reactions. They may also participate in condensation reactions with amines or alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of carboxylic acid groups suggests that it would have acidic properties. The chlorine substituent might make the compound more lipophilic .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is part of a broader family of compounds known for their significance in organic synthesis, particularly in the formation of indole structures. Indoles play a crucial role in organic chemistry due to their presence in a wide range of natural products and pharmaceutical compounds. The synthesis of indoles, including modifications and functionalization like that seen with this compound, has been a topic of considerable interest. Methods for indole synthesis are diverse, encompassing strategies for constructing the indole nucleus through various bond-forming reactions. Such methodologies are essential for the development of novel compounds with potential biological activities (Taber & Tirunahari, 2011).

Biocatalysis and Enzymatic Interactions

The understanding of biocatalyst inhibition by carboxylic acids, including structures similar to this compound, has implications for biotechnological applications. Carboxylic acids can act as substrates or inhibitors in enzymatic processes, influencing microbial production of biofuels and biochemicals. Knowledge of how these compounds interact with microbes can guide the engineering of more robust microbial strains for industrial biotechnology applications (Jarboe, Royce, & Liu, 2013).

Drug Synthesis and Pharmaceutical Applications

The functional groups present in this compound make it a candidate for drug synthesis applications. Levulinic acid, for instance, serves as a precursor in the synthesis of various drugs, highlighting the potential of carboxylic acid derivatives in pharmaceutical development. These compounds can be used to synthesize a wide range of medicinally relevant chemicals, demonstrating the versatility and importance of carboxylic acid derivatives in drug discovery and development (Zhang et al., 2021).

Liquid-Liquid Extraction and Separation Processes

The extraction and separation of carboxylic acids from aqueous solutions are critical in chemical processing industries. Advances in solvent development for the liquid-liquid extraction (LLX) of carboxylic acids offer insights into the recovery and purification of these compounds from dilute solutions. Understanding the efficiency of different solvents, including ionic liquids and traditional organic solvents, can improve separation processes in the production of bio-based chemicals and pharmaceuticals (Sprakel & Schuur, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXDFQDRJSDXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B365805.png)

![5-(4-bromophenyl)-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B365838.png)

![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)

![6-(2-Chlorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B365873.png)

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)

![Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B365905.png)

![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)

![ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B365925.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)

![Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B365969.png)